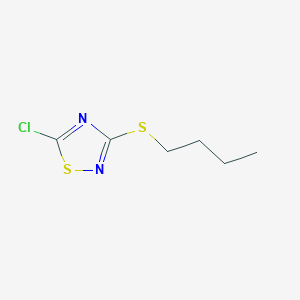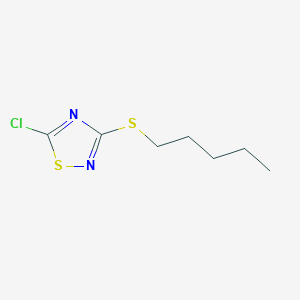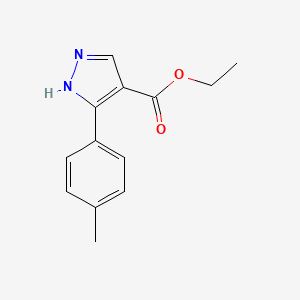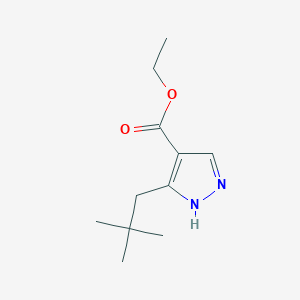![molecular formula C14H16N2O3 B6350055 Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282709-41-3](/img/structure/B6350055.png)
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C14H16N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.295 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, such as organophosphates, organosilanes, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. In addition, this compound has been used in the synthesis of peptides, amino acids, and nucleosides. Furthermore, this compound has been used in the synthesis of dyes, optical brighteners, and other materials for use in the cosmetic industry.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is not fully understood. It is believed that the compound acts as a catalyst in the synthesis of organic molecules, which results in the formation of new products. The reaction of this compound with other compounds is believed to involve the formation of a cyclic intermediate, which then undergoes a rearrangement to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is a versatile compound that can be used for a variety of laboratory experiments. It is relatively easy to obtain and is stable under a variety of conditions. Furthermore, this compound is non-toxic and does not produce any hazardous by-products. However, the compound is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for the use of Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate are numerous. The compound could be used in the development of new drugs and agrochemicals, as well as in the synthesis of materials for use in the cosmetic industry. In addition, this compound could be used in the development of new catalysts for organic synthesis, as well as in the development of new peptides, amino acids, and nucleosides. Furthermore, the compound could be used in the development of new materials for use in biotechnology, such as biosensors and biofuel cells. Finally, this compound could be used in the development of new dyes and optical brighteners.
Métodos De Síntesis
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate can be synthesized through a variety of methods. The most common method is a three-step process involving the reaction of 4-methoxyphenylacetonitrile with 1,3-diphenylpropane-1,3-dione, followed by the reaction with ethyl chloroformate, and finally the reaction with potassium hydroxide. This method produces a high yield of this compound and is relatively simple to execute. Other synthesis methods have also been developed, such as the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate and sodium hydroxide, and the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate and potassium carbonate.
Propiedades
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(17)12-9-15-16-13(12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJVOCWOIYFEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)


![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)